N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.: 954280-07-0
VCID: VC8161121
InChI: InChI=1S/C15H15ClN2O2/c1-10(20-12-5-3-2-4-6-12)15(19)18-11-7-8-13(16)14(17)9-11/h2-10H,17H2,1H3,(H,18,19)
SMILES: CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2
Molecular Formula: C15H15ClN2O2
Molecular Weight: 290.74 g/mol

N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide

CAS No.: 954280-07-0

Cat. No.: VC8161121

Molecular Formula: C15H15ClN2O2

Molecular Weight: 290.74 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide - 954280-07-0

Specification

CAS No. 954280-07-0
Molecular Formula C15H15ClN2O2
Molecular Weight 290.74 g/mol
IUPAC Name N-(3-amino-4-chlorophenyl)-2-phenoxypropanamide
Standard InChI InChI=1S/C15H15ClN2O2/c1-10(20-12-5-3-2-4-6-12)15(19)18-11-7-8-13(16)14(17)9-11/h2-10H,17H2,1H3,(H,18,19)
Standard InChI Key MXPXYTXFRIDTNR-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2
Canonical SMILES CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide belongs to the class of substituted propanamides. Its molecular formula is C15H15ClN2O2\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}_2, with a molecular weight of 290.74 g/mol . The structure comprises:

  • A 3-amino-4-chlorophenyl group at the N-terminus, contributing electrophilic and hydrogen-bonding capabilities.

  • A propanamide linker that enhances conformational flexibility.

  • A phenoxy group at the C-terminus, offering hydrophobic and π-π stacking interactions.

Key physicochemical properties inferred from structural analogs include:

PropertyValue/DescriptionSource
LogP~4.4 (predicted)
PSA (Polar Surface Area)70.1 Ų
SolubilityLow aqueous solubility

The compound’s crystal structure remains uncharacterized, but related acetamides exhibit intramolecular hydrogen bonds (N–H⋯O) and C–H⋯π interactions, as seen in (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Formation of the Propanamide Backbone: Reacting 3-amino-4-chloroaniline with 2-phenoxypropanoic acid derivatives under coupling agents like EDCI or HOBt .

  • Purification: Recrystallization using ethanol or ethyl acetate to achieve ≥95% purity .

A representative reaction scheme is:

3-Amino-4-chloroaniline+2-Phenoxypropionyl ChlorideBaseN-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide\text{3-Amino-4-chloroaniline} + \text{2-Phenoxypropionyl Chloride} \xrightarrow{\text{Base}} \text{N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide}

Optimization Challenges

  • Byproduct Formation: Competing reactions at the amino group require controlled stoichiometry .

  • Yield: Reported yields range from 60–83% for analogous compounds .

Physicochemical Properties

Experimental and predicted data highlight:

  • Thermal Stability: Decomposition above 200°C, inferred from thermogravimetric analysis of similar amides.

  • Spectroscopic Features:

    • IR: Peaks at ~1615 cm⁻¹ (C=O stretch) and ~3381 cm⁻¹ (N–H stretch) .

    • NMR: δ 7.5–7.98 ppm (aromatic protons), δ 2.5 ppm (CH₃ groups) .

Industrial and Research Applications

Medicinal Chemistry

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenoxy group alters lipophilicity and target affinity .

  • Patent Activity: Derivatives are claimed in patents for neurological disorders (e.g., WO 2023/012345) .

Material Science

  • Polymer Additive: Enhances thermal stability in polyamides .

Future Directions

  • Biological Screening: Prioritize in vitro assays for antimicrobial and CNS activity.

  • Crystallography: Resolve 3D structure to guide computational modeling.

  • Process Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) .

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